![molecular formula C13H16F3N3O B7584723 N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide, also known as JNJ-40411813, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various scientific research studies.
作用機序
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide acts as a partial agonist of the dopamine D2 receptor, which regulates the release of dopamine in the brain. By binding to this receptor, this compound can modulate the activity of dopamine and other neurotransmitters, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the prefrontal cortex, striatum, and nucleus accumbens, which are areas involved in the regulation of mood, reward, and motivation. This compound has also been shown to increase the activity of the cAMP signaling pathway, which is involved in the regulation of intracellular signaling and gene expression.
実験室実験の利点と制限
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor, its ability to cross the blood-brain barrier, and its potent activity at low concentrations. However, this compound also has some limitations, including its relatively short half-life, which can make it difficult to study its long-term effects, and its potential for off-target effects at higher concentrations.
将来の方向性
There are several future directions for research on N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide, including the development of more potent and selective analogs, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic applications in humans. Other potential areas of research include the study of this compound in combination with other drugs, the investigation of its effects on neuroplasticity and synaptic plasticity, and the exploration of its potential use in the treatment of other neuropsychiatric disorders. Overall, this compound is a promising compound that has the potential to lead to new treatments for a range of neuropsychiatric disorders.
合成法
The synthesis of N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide involves several steps, including the condensation of 2,6-difluoro-3-nitropyridine with N,N-dimethylpyrrolidin-2-one, followed by reduction of the nitro group to an amino group. The final step involves the introduction of a trifluoromethyl group to the pyridine ring using a palladium-catalyzed reaction.
科学的研究の応用
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have potent and selective activity against the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has also been studied for its potential use in the treatment of schizophrenia, depression, and addiction.
特性
IUPAC Name |
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-18(2)12(20)9-5-4-8-19(9)11-7-3-6-10(17-11)13(14,15)16/h3,6-7,9H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJMWRZFVUBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
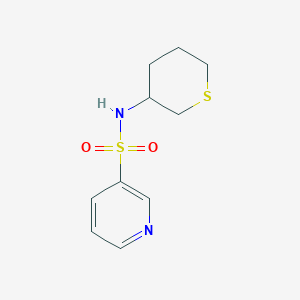

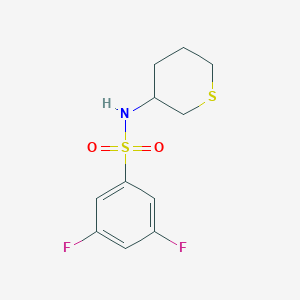
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
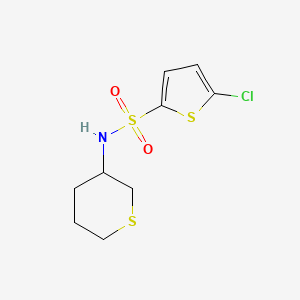

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)
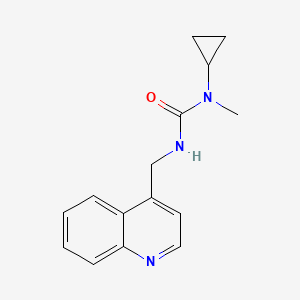
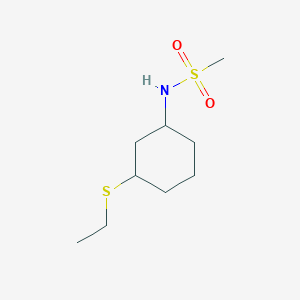

![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
